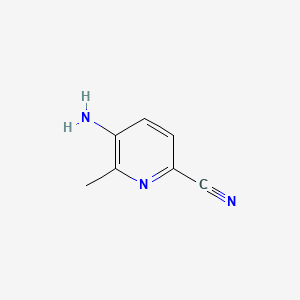

5-Amino-6-methylpicolinonitrile

Descripción general

Descripción

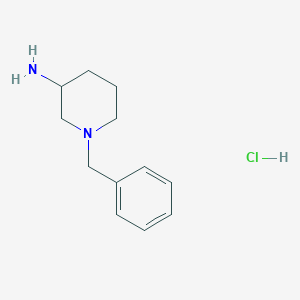

5-Amino-6-methylpicolinonitrile is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Amino-6-methylpicolinonitrile consists of a picolinonitrile group (a pyridine ring with a nitrile group attached) with an amino group and a methyl group attached . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis

5-Amino-6-methylpicolinonitrile is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación

Molecular Characterization in Isoquinoline Alkaloid Biosynthesis

5-Amino-6-methylpicolinonitrile plays a role in the biosynthesis of isoquinoline alkaloids. The study by Morishige et al. (2000) explored S-Adenosyl-L-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase in the biosynthesis process, contributing to the understanding of the molecular pathways involved in creating these complex organic structures. This area of research is significant for comprehending alkaloid biosynthesis in plants and potentially for synthesizing similar compounds for therapeutic purposes (Morishige, Tsujita, Yamada, & Sato, 2000).

Synthesis of Pyridylamino-1,4-Disubstituted Phthalazines

The synthesis of pyridylamino-1,4-disubstituted phthalazines, as reported by Bautista et al. (1983), involves the use of compounds like 5-Amino-6-methylpicolinonitrile. This process highlights the significance of such chemicals in creating novel organic compounds with potential applications in various fields including medicinal chemistry and materials science (Bautista, Bullock, Hartstock, & Thompson, 1983).

Involvement in Quantum Chemistry Studies

5-Amino-6-methylpicolinonitrile can be integral in quantum chemistry studies. Zachariasse et al. (2004) demonstrated the importance of planarized aminobenzonitrile in studying intramolecular charge transfer and dual fluorescence. Such research contributes to a deeper understanding of the electronic properties of organic compounds, which is crucial for developing new materials and technologies in areas like OLEDs and solar cells (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).

Applications in Synthesis of Antidiarrheal Agents

In the field of medicinal chemistry, 5-Amino-6-methylpicolinonitrile and its derivatives have been utilized in the synthesis of novel antidiarrheal agents. A study by Adelstein et al. (1976) explored the conversion of nitrile groups in certain compounds to 2-methyl-1,3,4-oxadiazol-5-yl functions, leading to the development of compounds with significant antipropulsive effects. This research demonstrates the potential of 5-Amino-6-methylpicolinonitrile derivatives in creating new therapeutic agents (Adelstein, Yen, Dajani, & Bianchi, 1976).

Role in Synthesizing DNA Methyltransferase Inhibitors

Research by Gros et al. (2014) indicates the potential application of 5-Amino-6-methylpicolinonitrile in the synthesis of DNA methyltransferase inhibitors, which are pivotal in the study of epigenetics and cancer therapy. These inhibitors, derived from quinoline compounds, show promise in treating cancers characterized by DNA methylation deregulation. This research highlights the importance of such compounds in developing novel cancer therapies (Gros et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-amino-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBIKHREAIGBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716961 | |

| Record name | 5-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methylpicolinonitrile | |

CAS RN |

1079054-78-6 | |

| Record name | 5-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)

![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)

![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)

![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)

![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)

![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)

![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)